Atractylenolide I

Catalog No.
S620997
CAS No.
73069-13-3
M.F
C15H18O2
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atractylenolide I

CAS Number

73069-13-3

Product Name

Atractylenolide I

IUPAC Name

(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1

InChI Key

ZTVSGQPHMUYCRS-SWLSCSKDSA-N

SMILES

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C

Atractylenolide I is a naturally occurring sesquiterpene lactone found in the rhizome (underground stem) of Atractylodes macrocephala, a plant widely used in Traditional Chinese Medicine []. This compound has attracted significant scientific interest due to its diverse range of potential therapeutic applications.

Anti-inflammatory and Anti-angiogenic Properties

One of the most studied aspects of Atractylenolide I is its anti-inflammatory activity. Research suggests it may work by inhibiting the Toll-like receptor 4 (TLR4) pathway, a crucial player in the inflammatory response []. Additionally, Atractylenolide I has shown promise in suppressing angiogenesis, the formation of new blood vessels, which is critical for tumor growth []. These findings hold promise for developing Atractylenolide I-based therapies for inflammatory diseases and cancer.

Atractylenolide I is a bioactive compound derived from the plant Atractylodes macrocephala, a traditional medicinal herb used in Chinese medicine. This compound belongs to the class of sesquiterpenoid lactones and is characterized by its unique structural features, which contribute to its diverse biological activities. Atractylenolide I has garnered attention for its potential therapeutic effects, particularly in the context of liver protection and anti-inflammatory activities.

Atractylenolide I exhibits various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties [, , ]. The mechanisms behind these effects are still under investigation, but some studies suggest it might work through:

  • Inhibiting inflammatory mediators: Atractylenolide I might suppress the production of pro-inflammatory molecules like tumor necrosis factor-alpha (TNF-α) [].
  • Interacting with cellular signaling pathways: The compound might modulate pathways like JAK2/STAT3 signaling, which are involved in cell growth and inflammation [].
  • Acting as a TLR4 antagonist: Atractylenolide I might interfere with Toll-like receptor 4 (TLR4), a key player in the immune response [].
That are essential for its biological activity. One significant reaction involves its interaction with reactive oxygen species, where it acts as an antioxidant, mitigating oxidative stress in cells. Additionally, studies have shown that Atractylenolide I can inhibit pro-inflammatory pathways by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses .

Atractylenolide I exhibits a range of biological activities, including:

  • Hepatoprotective Effects: It has been shown to ameliorate liver injury induced by acetaminophen through antioxidant mechanisms and by reducing inflammation via the TLR4/MAPKs/NF-κB signaling pathways .
  • Anticancer Properties: Research indicates that Atractylenolide I induces apoptosis in colorectal cancer cells and enhances sensitivity to chemotherapeutic agents like oxaliplatin by modulating glycolysis and inhibiting specific signaling pathways such as JAK2/STAT3 .
  • Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

The synthesis of Atractylenolide I can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting Atractylenolide I from the rhizomes of Atractylodes macrocephala using solvent extraction techniques.
  • Chemical Synthesis: Synthetic approaches have been developed, including total synthesis and semi-synthesis from simpler precursors. These methods often involve multi-step reactions that require careful control of conditions to yield pure Atractylenolide I.
  • Biotransformation: Recent studies have explored biotransformation techniques using microbial systems to convert related compounds into Atractylenolide I, enhancing sustainability in its production .

Atractylenolide I has several applications in both traditional and modern medicine:

  • Traditional Medicine: Used in herbal formulations for digestive health and as an anti-inflammatory agent.
  • Pharmaceutical Development: Investigated for its potential as a hepatoprotective agent and in cancer therapy due to its ability to induce apoptosis and enhance drug sensitivity .
  • Nutraceuticals: As a dietary supplement, it is considered for its antioxidant properties.

Studies on the interactions of Atractylenolide I with other compounds reveal its potential synergistic effects. For instance, it has been shown to enhance the efficacy of immune checkpoint blockade therapies by improving tumor antigen presentation . Furthermore, its interactions with various signaling pathways suggest that it could be used in combination therapies for enhanced therapeutic outcomes.

Several compounds share structural similarities with Atractylenolide I, including:

Comparison Table

CompoundStructural SimilarityKey ActivityUnique Features
Atractylenolide IYesHepatoprotective, anticancerInduces apoptosis via JAK2/STAT3 pathway
Atractylenolide IIYesAnti-inflammatoryLess potent hepatoprotective activity
Atractylenolide IIIYesGastroprotectiveDoes not exhibit significant anticancer effects
CostunolideYesAnti-inflammatoryLimited hepatoprotective effects

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

230.130679813 g/mol

Monoisotopic Mass

230.130679813 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-15

Explore Compound Types